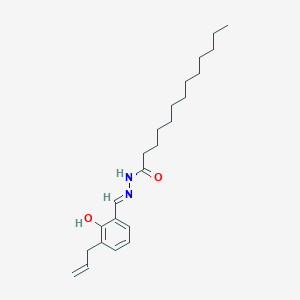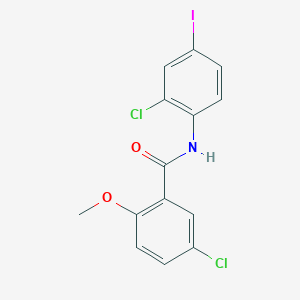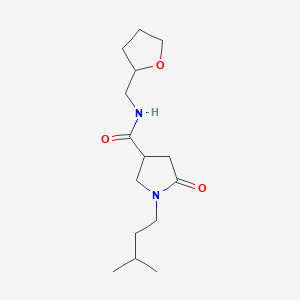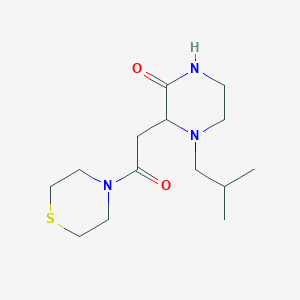![molecular formula C21H26F2N4O B6010034 9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6010034.png)
9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Functional Groups: The difluorophenyl and methoxypyrimidinyl groups are introduced through substitution reactions, often using reagents like halides and organometallic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halides, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 9-[(3,4-Difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane
- (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both difluorophenyl and methoxypyrimidinyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
9-[(3,4-difluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O/c1-28-20-24-10-17(11-25-20)13-27-8-6-21(15-27)5-2-7-26(14-21)12-16-3-4-18(22)19(23)9-16/h3-4,9-11H,2,5-8,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLIAKPTHYZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)

![1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B6009984.png)

![5-(3-bromo-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6010003.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6010004.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)

![1-(4-chlorophenyl)-N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6010038.png)

